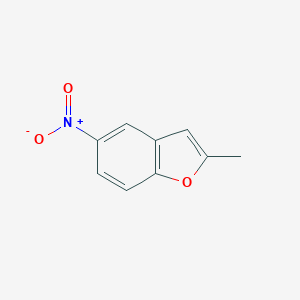

2-methyl-5-nitro-1-benzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-nitro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQWGORSGRIJCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403671 |

Source

|

| Record name | 2-methyl-5-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14146-09-9 |

Source

|

| Record name | 2-methyl-5-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-nitro-1-benzofuran

This document provides a comprehensive technical overview for the synthesis and detailed characterization of 2-methyl-5-nitro-1-benzofuran, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Benzofurans are a vital class of oxygen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The strategic introduction of substituents, such as a methyl group at the 2-position and a nitro group at the 5-position, allows for the fine-tuning of the molecule's electronic and steric properties. This compound, therefore, represents a valuable building block for the synthesis of more complex pharmaceutical agents. This guide outlines a robust and well-established synthetic route and the comprehensive analytical workflow required to validate its structure and purity.

Part 1: A Validated Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with commercially available 4-nitrophenol. This pathway involves an initial etherification to form an α-aryloxy ketone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration. This approach is favored for its reliability and use of accessible starting materials. A similar strategy has been successfully employed for the synthesis of related 2-alkyl-5-nitrobenzofuran derivatives.[1][2]

Synthetic Scheme

The overall transformation is depicted below:

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights

The key transformation in this synthesis is the acid-catalyzed cyclization of the α-aryloxy ketone intermediate, 1-(4-nitrophenoxy)propan-2-one.[3] Polyphosphoric acid (PPA) or a similar strong protic acid serves as the catalyst.

-

Protonation: The carbonyl oxygen of the ketone is protonated by the acid, which activates the carbonyl carbon, making it more electrophilic.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring (specifically the carbon ortho to the ether linkage) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a new carbon-carbon bond and a cyclic intermediate. The regioselectivity of this step is directed by the activating effect of the ether oxygen.[3]

-

Dehydration: The resulting hydroxyl group in the cyclic intermediate is protonated, forming a good leaving group (water).

-

Elimination: Elimination of a water molecule and a proton results in the formation of the stable aromatic furan ring system.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenoxy)propan-2-one

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (13.9 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, as a base), and acetone (150 mL, as the solvent).

-

Reaction: Add chloroacetone (9.25 g, 0.1 mol) to the stirring suspension.

-

Heating: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-nitrophenol, followed by a wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(4-nitrophenoxy)propan-2-one, can be purified by recrystallization from ethanol to yield a pale yellow solid.[4]

Step 2: Synthesis of this compound

-

Reagents & Setup: Place the purified 1-(4-nitrophenoxy)propan-2-one (9.75 g, 0.05 mol) in a 100 mL beaker.

-

Cyclization: Add polyphosphoric acid (PPA) (50 g) to the beaker. PPA serves as both the acid catalyst and the dehydrating agent.

-

Heating: Heat the mixture in an oil bath at 80-90°C for 2-3 hours with occasional stirring. The mixture will become viscous and darken.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice (200 g). This will hydrolyze the PPA and precipitate the product.

-

Isolation: Stir the mixture until the ice has completely melted. The solid product is then collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

Purification: The crude this compound can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford the final product as a crystalline solid.

Part 2: Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are critical.[5] A combination of spectroscopic and physical methods should be employed.

Caption: Workflow for the analytical characterization of the synthesized compound.

Spectroscopic Data Analysis

The following data are predicted based on the known effects of the constituent functional groups and analysis of similar benzofuran structures.[6][7]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8]

-

¹H NMR (Proton NMR):

-

Aromatic Protons: The molecule has three protons on the benzene ring. The proton at C4 (adjacent to the nitro group) will be a doublet of doublets or a broad singlet around δ 8.2-8.4 ppm due to deshielding from the nitro group. The proton at C6 will appear as a doublet of doublets around δ 8.0-8.2 ppm. The proton at C7 will be a doublet around δ 7.5-7.7 ppm.

-

Furan Ring Proton: The single proton on the furan ring (C3) is expected to be a singlet (or a narrow quartet due to long-range coupling with the methyl group) around δ 6.5-6.7 ppm.

-

Methyl Protons: The methyl group at C2 will appear as a sharp singlet around δ 2.4-2.6 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic & Furan Carbons: The spectrum will show nine distinct signals in the aromatic region (δ 105-160 ppm). The carbon bearing the nitro group (C5) and the carbons of the ether linkage (C7a and C2) will be significantly downfield. The C3 carbon is expected around δ 105-110 ppm.

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, expected around δ 14-16 ppm.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Nitro Group (NO₂): This is the most characteristic feature. Two strong absorption bands are expected: one for the asymmetric stretch between 1520-1550 cm⁻¹ and one for the symmetric stretch between 1340-1360 cm⁻¹.

-

Aromatic Ring: Look for C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

-

Benzofuran Core: The C-O-C stretching of the furan ring typically appears in the 1050-1250 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: For the molecular formula C₉H₇NO₃, the expected exact mass is 177.0426 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 177.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (M - 46), loss of a methyl radical (M - 15), or loss of carbon monoxide (M - 28), leading to characteristic fragment ions.

Summary of Characterization Data

| Technique | Parameter | Predicted Value/Observation | Rationale |

| Appearance | Physical State | Crystalline Solid | Typical for small aromatic molecules |

| ¹H NMR | δ (ppm) | ~8.3 (d, 1H), ~8.1 (dd, 1H), ~7.6 (d, 1H), ~6.6 (s, 1H), ~2.5 (s, 3H) | Chemical shifts influenced by nitro group and ring currents |

| ¹³C NMR | δ (ppm) | ~14-16 (CH₃), ~105-160 (9 aromatic/furan C) | Based on hybridization and electronic environment |

| FT-IR | Wavenumber (cm⁻¹) | ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1200 (C-O-C), >3000 (Ar C-H) | Characteristic vibrational frequencies of functional groups |

| Mass Spec. | m/z | 177 (M⁺) | Corresponds to the molecular formula C₉H₇NO₃ |

Conclusion

This guide details a logical and experimentally sound approach for the synthesis of this compound. The proposed two-step synthesis from 4-nitrophenol is efficient and relies on fundamental organic reactions. The comprehensive characterization workflow, employing a suite of modern analytical techniques, provides a self-validating system to confirm the identity, structure, and purity of the final compound. By understanding the causality behind each synthetic step and analytical signal, researchers can confidently prepare and validate this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Schwan, A. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. [Link]

-

Rindhe, S. S., et al. New Benzofuran Derivatives as an Antioxidant Agent. ResearchGate. [Link]

-

Samanta, S., et al. Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

Wikipedia. Nazarov cyclization reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. [Link]

-

Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289–2292. [Link]

-

Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077–1085. [Link]

-

D'hooge, M., et al. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(12), 3093-3120. [Link]

-

ResearchGate. Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. ResearchGate. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]

-

Wang, S., et al. (2011). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 76(15), 6172–6179. [Link]

-

Kumar, M. V., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(S2), 1-10. [Link]

-

PubChem. 2-Methylbenzofuran. PubChem. [Link]

-

SpectraBase. Benzofuran, 2,3-dihydro-2-[(methylthio)methyl]-5-nitro-. SpectraBase. [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

NIST. Benzofuran, 2-methyl-. NIST WebBook. [Link]

-

Carballo, R. M., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega, 3(11), 15937–15951. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubChem. 1-(4-Nitrophenyl)propan-2-one. PubChem. [Link]

- Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.

-

PubChem. 2-Methylfuran. PubChem. [Link]

-

Tiam-Ting, J. S., et al. (2018). (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1478–1482. [Link]

-

Maccari, R., et al. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2020(2), M1126. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Spectroscopic Analysis of 2-methyl-5-nitro-1-benzofuran: A Technical Guide

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceutical agents.[1][2] Their diverse biological activities, ranging from antimicrobial to anticancer, make them a subject of intense research.[3] Within this important class of compounds, 2-methyl-5-nitro-1-benzofuran (C₉H₇NO₃, M.W. 177.16 g/mol ) represents a key scaffold for further synthetic modifications.[4][5]

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental choices and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically applied to confirm the identity, purity, and structure of this compound.

Section 1: Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Expertise & Experience: The Rationale for Electron Ionization (EI)

For a relatively small, semi-volatile organic molecule like this compound, Electron Ionization (EI) is the technique of choice. The high energy (typically 70 eV) imparted by EI ensures sufficient fragmentation to produce a detailed "fingerprint" of the molecule.[6] This is crucial not just for confirming the molecular weight but also for piecing together the structural components through analysis of the fragment ions. The fragmentation of nitroaromatic compounds follows well-established pathways, primarily involving the nitro group and the stable aromatic core.[7][8] We anticipate characteristic losses of •NO₂, •NO, and O from the molecular ion, which are diagnostic for this class of compounds.[9][10]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be dominated by fragmentation pathways that stabilize charge. The molecular ion (M•+) should be clearly visible. Subsequent fragmentation will likely proceed through the loss of the nitro group constituents and cleavage of the furan ring.

Data Presentation: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Formula | Notes |

| 177 | [M]•+ | [C₉H₇NO₃]•+ | Molecular Ion |

| 147 | [M - NO]•+ | [C₉H₇O₂]•+ | Loss of nitric oxide, common in nitroaromatics[7] |

| 131 | [M - NO₂]+ | [C₉H₇O]+ | Loss of nitro radical, a very common pathway[9][10] |

| 130 | [M - NO₂ - H]•+ | [C₉H₆O]•+ | Loss of hydrogen from the [M - NO₂]+ fragment |

| 103 | [C₈H₇]+ | [C₈H₇]+ | Loss of CO from the [M - NO₂]+ fragment |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation, indicative of the benzene ring core[11] |

Visualization: Proposed EI-MS Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet System: Direct Insertion Probe (for solid samples) or Gas Chromatography (GC-MS) for volatile samples. For this compound, GC-MS is ideal.

-

-

Data Acquisition:

-

Inject an appropriate volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Acquire data over a mass range of m/z 40-300 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M•+).

-

Analyze the fragmentation pattern by identifying the mass differences between major peaks, corresponding to the loss of neutral fragments (e.g., NO₂, NO, CO).[12]

-

Compare the obtained spectrum with spectral libraries for preliminary identification.

-

Section 2: Infrared (IR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: A Vibrational Portrait

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[13] For this compound, the IR spectrum will be defined by the highly characteristic and strong absorptions of the nitro group, the vibrations of the aromatic benzofuran core, and the aliphatic C-H stretches of the methyl group. The nitro group (NO₂) vibrations are particularly diagnostic, presenting as two distinct, strong bands corresponding to asymmetric and symmetric stretching.[14] The aromatic region will show C=C stretching and C-H stretching at wavenumbers above 3000 cm⁻¹, distinguishing them from the aliphatic C-H stretches of the methyl group which appear just below 3000 cm⁻¹.[15][16]

Data Presentation: Characteristic Infrared Absorptions

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzofuran Ring) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (Methyl Group) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic (Benzofuran Ring) | Medium to Strong |

| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group (Ar-NO₂) ** | Very Strong |

| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group (Ar-NO₂) ** | Strong |

| 1250 - 1000 | C-O Stretch | Furan Ring Ether | Strong |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic | Strong |

Visualization: General IR Analysis Workflow

Caption: Standard workflow for FT-IR analysis of a solid organic compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background subtraction. Process the spectrum to identify and label the key absorption peaks.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structural Puzzle

Expertise & Experience: Deciphering the Magnetic Environment

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of the carbon skeleton and the number and environment of hydrogen atoms.[13][17] For this compound, we can predict the ¹H and ¹³C NMR spectra based on the known effects of substituents on aromatic rings and heterocyclic systems.[18][19] The electron-withdrawing nitro group will significantly deshield nearby protons and carbons, shifting their signals downfield. The methyl group will appear as a singlet in the upfield region of the ¹H spectrum. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling relationships.

Disclaimer: The following NMR data are predicted based on established chemical shift theory and data from analogous compounds. Experimental values may vary slightly.

Visualization: Structure and Atom Numbering for NMR

Caption: Structure of this compound with atom numbering for NMR assignment.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 8.40 | d | J ≈ 2.0 | 1H |

| H-6 | ~ 8.15 | dd | J ≈ 9.0, 2.0 | 1H |

| H-7 | ~ 7.60 | d | J ≈ 9.0 | 1H |

| H-3 | ~ 6.50 | s | - | 1H |

| -CH₃ | ~ 2.50 | s | - | 3H |

Rationale: The H-4 proton is ortho to the strongly withdrawing NO₂ group, making it the most deshielded aromatic proton. H-6 is also deshielded by the nitro group. The singlet for H-3 is characteristic of a proton on the furan ring with no adjacent protons. The methyl group appears in the typical region for an aryl-methyl group.

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 158 | Carbon bearing the methyl group. |

| C-7a | ~ 156 | Bridgehead carbon attached to oxygen. |

| C-5 | ~ 145 | Carbon bearing the nitro group. |

| C-3a | ~ 128 | Bridgehead carbon. |

| C-4 | ~ 120 | Deshielded by the adjacent nitro group. |

| C-6 | ~ 118 | Deshielded by the adjacent nitro group. |

| C-7 | ~ 112 | Shielded relative to other aromatic carbons. |

| C-3 | ~ 105 | Furan ring carbon. |

| -CH₃ | ~ 15 | Methyl carbon. |

Rationale: The chemical shifts are estimated based on typical values for substituted benzofurans.[20] Carbons directly attached to electronegative atoms (O, NO₂) are the most downfield. The methyl carbon signal appears significantly upfield.[21]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or insert it manually.

-

Tune and shim the instrument on the sample to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum and determine the multiplicities.

-

Correlate the observed signals to the molecular structure.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[23]

Conclusion

The structural characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation data related to the nitroaromatic core. Infrared spectroscopy offers a rapid and definitive confirmation of the essential functional groups, particularly the prominent nitro group. Finally, ¹H and ¹³C NMR spectroscopy provides the complete structural map, detailing the precise arrangement and electronic environment of every atom in the molecule. This comprehensive spectroscopic profile serves as a reliable reference for identity, purity, and quality control in any research or development context.

References

-

Zimmermann, R., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. Available at: [Link]

-

Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research. Available at: [Link]

-

Zimmermann, R., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

-

Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed.. Wiley.

-

Chemical Synthesis Database. (2025). methyl 2-nitro-1-benzofuran-5-carboxylate. Available at: [Link]

- Unknown Source.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

- Unknown Source. Typical C-13 NMR Chemical shifts.

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

- Research Article. (n.d.).

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Ferreira, V. F., et al. (2020). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry. Available at: [Link]

-

NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

- Krawiecka, M., et al. (n.d.).

-

Chad's Prep. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Available at: [Link]

-

Borges, E. M., et al. (2018). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Functional Groups from Infrared Spectra. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methyl-4,6-dinitro-benzofuran - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. 14146-09-9|2-Methyl-5-nitrobenzofuran|BLD Pharm [bldpharm.com]

- 5. jocpr.com [jocpr.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. uni-saarland.de [uni-saarland.de]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. acdlabs.com [acdlabs.com]

- 18. ekwan.github.io [ekwan.github.io]

- 19. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 21. compoundchem.com [compoundchem.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. tcichemicals.com [tcichemicals.com]

Quantum Chemical Calculations for 2-Methyl-5-Nitro-1-Benzofuran: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Electronic Landscape of a Promising Heterocycle

2-Methyl-5-nitro-1-benzofuran is a member of the benzofuran family, a class of heterocyclic compounds that are integral to medicinal chemistry and drug development.[1][2][3][4] The benzofuran scaffold is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The introduction of a methyl group at the 2-position and a nitro group at the 5-position of the benzofuran ring system can significantly influence the molecule's electronic properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.[6]

Understanding the intricate relationship between the molecular structure of this compound and its biological activity is paramount for rational drug design. Quantum chemical calculations offer a powerful in-silico lens to probe the electronic structure, reactivity, and spectroscopic properties of this molecule at the atomic level.[7][8] This technical guide provides a comprehensive overview of the theoretical and computational methodologies for characterizing this compound, with a focus on Density Functional Theory (DFT), a robust and widely-used method that balances computational cost with accuracy.[7][9][10]

This document is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the scientific rationale behind the selection of computational methods and parameters. By elucidating the fundamental electronic characteristics of this compound, we can accelerate the discovery and optimization of novel therapeutics.

Core Methodologies: The "Why" Behind the "How"

The cornerstone of our computational investigation is Density Functional Theory (DFT). DFT has emerged as the workhorse of quantum chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[7] The central idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be highly effective. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely adopted and well-validated choice for a broad range of chemical systems.[7][9][11]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a suitable choice for this molecule.[7][10] Let's break down what this notation signifies:

-

6-311: This indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.

-

++G: These are diffuse functions added to both heavy atoms and hydrogen atoms. They are essential for accurately describing anions, lone pairs, and non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for a more accurate representation of the non-spherical nature of electron density in molecules.[7]

-

The combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable level of theory for obtaining accurate geometries, electronic properties, and vibrational frequencies for this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a comprehensive computational study of this compound. These steps are designed to be self-validating, where the results of one calculation inform and confirm the subsequent steps.

Step 1: Molecular Structure Input and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using any molecular building software. The initial coordinates are then used as the starting point for geometry optimization.

Protocol for Geometry Optimization:

-

Input: Create a 3D model of this compound.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Methodology:

-

Level of Theory: B3LYP/6-311++G(d,p)

-

Job Type: Geometry Optimization

-

-

Execution: Run the calculation until the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

Validation: The output will provide the optimized Cartesian coordinates of the molecule.

Diagram of the Computational Workflow:

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Step 2: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis must be performed at the same level of theory. This calculation serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR data to validate the computational methodology.

Protocol for Vibrational Frequency Analysis:

-

Input: The optimized geometry from Step 1.

-

Software: Same as Step 1.

-

Methodology:

-

Level of Theory: B3LYP/6-311++G(d,p)

-

Job Type: Frequency

-

-

Execution: The calculation will yield the vibrational modes and their corresponding frequencies.

-

Validation: Confirm that there are no imaginary frequencies. Compare the calculated IR spectrum with experimental data if available.

Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Protocol for FMO Analysis:

-

Input: The optimized geometry.

-

Software: Same as Step 1.

-

Methodology: The HOMO and LUMO energies are typically part of the standard output of a DFT calculation.

-

Execution: Extract the energies of the HOMO and LUMO from the output file.

-

Analysis: Calculate the HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) and visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack.

-

Green regions (neutral potential): Indicate areas of near-zero potential.

Protocol for MEP Analysis:

-

Input: The optimized geometry and the calculated wavefunction.

-

Software: Visualization software such as GaussView, Avogadro, or Chemcraft.

-

Execution: Generate the MEP surface from the calculation output.

-

Analysis: Identify the regions of negative and positive electrostatic potential to predict the sites of interaction with biological receptors or other molecules.

Quantitative Data and Expected Outcomes

The following tables summarize the kind of quantitative data that would be generated from the described calculations. The actual values would be obtained upon running the computations.

Table 1: Key Calculated Molecular Properties of this compound

| Property | Expected Value/Information | Significance in Drug Development |

| Optimized Molecular Geometry | Bond lengths (Å), bond angles (°), and dihedral angles (°) that define the most stable 3D structure. | Provides the foundational structure for understanding molecular interactions and docking studies. |

| Total Electronic Energy | A negative value in Hartrees, representing the total energy of the molecule at 0 Kelvin. | Allows for the comparison of the relative stability of different isomers or conformers. |

| Dipole Moment | A vector quantity in Debye, indicating the polarity of the molecule. | Influences solubility, membrane permeability, and interactions with polar receptors. |

| HOMO Energy | A negative value in eV, representing the ionization potential. | Relates to the molecule's ability to donate electrons in biological redox processes. |

| LUMO Energy | A negative value in eV, representing the electron affinity. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | A positive value in eV, indicating chemical reactivity and stability. | A smaller gap suggests higher reactivity and potential for biological activity. |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Significance |

| C-H stretching (aromatic) | 3000 - 3100 | Characteristic vibrations of the benzene ring. |

| C-H stretching (methyl) | 2850 - 3000 | Characteristic vibrations of the methyl group. |

| C=C stretching (aromatic) | 1400 - 1600 | Confirms the presence of the aromatic system. |

| N-O stretching (nitro group) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) | Strong and characteristic peaks confirming the presence and electronic environment of the nitro group. |

| C-O-C stretching (furan ring) | 1000 - 1300 | Vibrations associated with the ether linkage in the furan ring. |

Visualizing Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations.

Molecular Structure of this compound:

Caption: 2D representation of the this compound molecular structure.

Conclusion: From In-Silico Insights to Drug Discovery

Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery pipeline. For this compound, these computational methods offer a deep and quantitative understanding of its electronic structure, stability, and reactivity. The protocols and insights presented in this guide empower researchers to make data-driven decisions in the design and optimization of novel benzofuran-based therapeutics. By bridging the gap between molecular structure and biological function, quantum chemistry accelerates the journey from a promising lead compound to a life-saving medicine.

References

-

Della Rosa, M., et al. (2011). Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. ResearchGate. [Link]

-

El-Faham, A., et al. (2016). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Semantic Scholar. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

-

Al-Mokhanam, N. K., et al. (2023). Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. PMC - PubMed Central. [Link]

-

Chemical Synthesis Database. (2025). methyl 2-nitro-1-benzofuran-5-carboxylate. [Link]

-

Gontijo, L. A. P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Rojas-León, C. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Patel, H., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

-

Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Zlotin, G. N., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]

-

Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. PMC. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

-

University of Johannesburg. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. UJ Content. [Link]

-

U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

National Institutes of Health. (n.d.). 5-Nitro-1-benzofuran-2(3H)-one. PMC. [Link]

-

National Institutes of Health. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC. [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

MDPI. (n.d.). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. [Link]

-

PubMed. (2019). Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 14146-09-9: Benzofuran, 2-methyl-5-nitro- | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Methyl-5-Nitro-1-Benzofuran Derivatives: A Technical Guide for Researchers

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry. Its derivatives are ubiquitous in nature and have been extensively explored synthetically, leading to a vast library of compounds with a wide spectrum of biological activities.[1][2][3] This guide delves into a specific, yet highly promising, subclass: 2-methyl-5-nitro-1-benzofuran derivatives. The introduction of a methyl group at the 2-position and a nitro group at the 5-position imparts unique electronic and steric properties that significantly influence their interaction with biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of these intriguing molecules.

The Benzofuran Core: A Foundation for Diverse Bioactivity

Benzofuran and its derivatives have long been recognized for their therapeutic potential, exhibiting a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects.[2][3] The versatility of the benzofuran ring system allows for facile functionalization at various positions, enabling the fine-tuning of its biological profile. This inherent structural flexibility has made it a "privileged scaffold" in drug discovery, consistently yielding compounds with potent and selective activities.

Antimicrobial Activity: A Renewed Focus on Nitrobenzofurans

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. Nitroaromatic compounds, including nitrobenzofurans, have a long history as effective antibacterial agents.

Spectrum of Activity and Potency

Pioneering work in the 1970s demonstrated the bacteriostatic properties of 2-methyl-5-nitrobenzofuran.[4] Studies on a series of 2-methylbenzofurans revealed that the presence of a nitro group, particularly at the 5-position, was crucial for their antibacterial activity. These compounds exhibited a spectrum of activity comparable to nitrofurazone, a well-established nitrofuran antibiotic.[4]

More recent research on related 5-nitrobenzofuran derivatives has further substantiated their antimicrobial potential. For instance, various synthesized 5-nitrobenzofuran-3-yl)hydrazine derivatives have shown potent activity against Enterococcus faecalis and significant activity against Candida albicans.[5]

Table 1: Antibacterial Activity of Selected 2-Methylbenzofuran Derivatives [4]

| Compound | Substituent at Position 5 | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) |

| 1 | H | >100 | >100 | >100 |

| 2 | NO₂ | 12.5 | 25 | >100 |

| 3 | Br | 50 | 100 | >100 |

| 4 | CONH₂ | >100 | >100 | >100 |

Mechanism of Action: The Role of the Nitro Group

The antimicrobial action of nitroaromatic compounds is contingent upon the bioreduction of the nitro group by bacterial nitroreductases. This enzymatic reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide anions, which are cytotoxic to the bacterial cell. These reactive species can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to the inhibition of essential cellular processes and ultimately cell death.

Caption: Proposed mechanism of antimicrobial action for nitrobenzofurans.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental parameter for quantifying the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for its determination.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 5 x 10⁵ CFU/mL).

-

Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A Promising Avenue for Nitrobenzofurans

The benzofuran scaffold is a common feature in numerous natural and synthetic compounds with potent anticancer properties.[6][7] The introduction of specific substituents, such as nitro groups, can significantly enhance their cytotoxic activity against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

While specific data on the anticancer activity of this compound derivatives is limited, studies on related nitrobenzofuran and 2-methylbenzofuran analogues have demonstrated significant cytotoxic effects. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against lung and liver cancer cell lines.[8] The selectivity of benzofuran derivatives for cancer cells over normal cells is a critical aspect of their therapeutic potential.[9]

Table 2: Cytotoxicity of Representative Benzofuran Derivatives Against Cancer Cell Lines [6]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Halogenated Benzofuran | K562 (Leukemia) | 5 |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 |

| Benzofuran-isatin conjugate | SW-620 (Colon) | 8.7 |

| Benzofuran-isatin conjugate | HT-29 (Colon) | 9.4 |

Proposed Mechanisms of Anticancer Action

The anticancer mechanisms of benzofuran derivatives are often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The pro-oxidative effects of some benzofuran derivatives, leading to the generation of reactive oxygen species (ROS) within cancer cells, can also contribute to their cytotoxic activity.[8]

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method for quantifying the production of nitric oxide, a key inflammatory mediator.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

-

Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added.

-

Color Development: The plate is incubated in the dark at room temperature for 10-15 minutes to allow for color development.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

NO Concentration Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. [10]

Future Directions and Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While historical data confirms their antibacterial potential, further research is warranted to fully elucidate their anticancer and anti-inflammatory activities. Modern drug discovery techniques, including high-throughput screening and computational modeling, can be employed to synthesize and evaluate new derivatives with enhanced potency and selectivity. A deeper understanding of their structure-activity relationships (SAR) will be crucial for optimizing their pharmacological profiles. [7][11]Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological properties of these compounds. The continued exploration of this versatile chemical class is poised to yield new and effective treatments for a range of human diseases.

References

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 2-Methyl-5-Nitro-1-Benzofuran: A Proposed Technical Guide for Preclinical Assessment

Abstract

This technical guide outlines a comprehensive framework for the in vitro evaluation of 2-methyl-5-nitro-1-benzofuran, a heterocyclic compound with potential therapeutic applications. Benzofuran scaffolds are integral to numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] The presence of a nitro group, a well-known pharmacophore in various antimicrobial and anticancer agents, suggests that this compound warrants thorough investigation.[2] While specific biological data for this exact molecule is limited in publicly accessible literature, this guide synthesizes field-proven insights and established protocols to propose a robust, multi-tiered in vitro assessment strategy. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for elucidating the potential cytotoxic and antimicrobial efficacy of this compound.

Introduction: The Rationale for Investigation

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing significant promise in oncology and infectious disease research.[3][4] The introduction of specific substituents, such as halogens or nitro groups, can dramatically modulate the biological activity of the parent ring.[5] Notably, nitroaromatic compounds are a cornerstone of various therapeutic classes, often exerting their effects through bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies.[2]

This compound combines three key structural features:

-

A Benzofuran Core: A bicyclic aromatic system known for its diverse biological activities.

-

A Methyl Group (at C2): This substitution can influence metabolic stability and steric interactions with biological targets.

-

A Nitro Group (at C5): This electron-withdrawing group is a known pharmacophore that can be reduced to generate reactive nitrogen species, potentially leading to DNA damage and cytotoxicity in target cells.[6]

Given these structural alerts, a systematic in vitro evaluation is the logical first step to profile the bioactivity of this compound. This guide proposes a three-pronged approach:

-

Anticancer Activity Profiling: Assessing cytotoxicity against a panel of human cancer cell lines.

-

Antimicrobial Susceptibility Testing: Determining the inhibitory activity against clinically relevant bacterial and fungal strains.

-

Mechanistic Elucidation: Investigating the potential mode of action, with a focus on oxidative stress.

Proposed Anticancer Evaluation

The anticancer potential of benzofuran derivatives is well-documented, with many exhibiting potent cytotoxic effects against various cancer cell lines.[5][7] The evaluation of this compound should begin with a broad screening to identify sensitive cancer types, followed by more detailed mechanistic studies.

Initial Cytotoxicity Screening: The MTT Assay

The initial assessment of anticancer activity is most efficiently conducted using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[3] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[3]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], and a non-cancerous control line like HGF [human gingival fibroblast]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Hypothetical IC₅₀ Values

The results of the cytotoxicity screening should be summarized in a clear, tabular format to allow for easy comparison across cell lines.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) for this compound | Hypothetical IC₅₀ (µM) for Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 | 1.2 ± 0.2 |

| HeLa | Cervical Carcinoma | 18.3 ± 1.5 | 0.9 ± 0.1 |

| HGF | Normal Gingival Fibroblast | > 100 | 5.4 ± 0.6 |

Note: These values are illustrative and would need to be determined experimentally.

Visualization: Cytotoxicity Evaluation Workflow

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Antimicrobial Evaluation

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10] The nitro group is a key component of several antibacterial drugs (e.g., nitrofurantoin), suggesting that this compound may possess similar properties.

Minimum Inhibitory Concentration (MIC) Determination

The most crucial metric for assessing antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

-

Preparation of Compound: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Hypothetical MIC Values

| Microorganism | Gram Stain | Hypothetical MIC (µg/mL) for this compound | Hypothetical MIC (µg/mL) for Ciprofloxacin (Positive Control) |

| Staphylococcus aureus | Positive | 16 | 0.5 |

| Escherichia coli | Negative | 32 | 0.015 |

| Candida albicans | N/A (Fungus) | 64 | 1 |

Note: These values are illustrative and would need to be determined experimentally.

Visualization: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Proposed Mechanistic Studies: Investigating Oxidative Stress

Nitroaromatic compounds often exert their biological effects by inducing oxidative stress.[11] This occurs when the nitro group is enzymatically reduced, leading to the formation of reactive oxygen species (ROS). ROS can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death.[11]

Intracellular ROS Detection

A common method to measure intracellular ROS is using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Treatment: Seed cells (e.g., a cancer cell line that showed high sensitivity) in a 96-well black, clear-bottom plate and treat with this compound at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours).

-

Probe Loading: Remove the treatment medium and incubate the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Visualization: Proposed Mechanism of Action

Caption: Hypothesized ROS-mediated mechanism of this compound.

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, strategy for the initial in vitro characterization of this compound. The proposed experiments are designed to efficiently assess its potential as an anticancer or antimicrobial agent and to provide initial insights into its mechanism of action. Positive results from this evaluation would justify further studies, including more advanced mechanistic assays (e.g., cell cycle analysis, apoptosis assays, specific enzyme inhibition) and, ultimately, in vivo efficacy and toxicity studies. The systematic approach outlined herein ensures a logical and scientifically rigorous progression from a compound of interest to a potential therapeutic lead.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

-

Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. PubMed. [Link]

-

Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. PubMed. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. IJRPR. [Link]

-

Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

-

The cytotoxic effects of 5f on the three cell lines as assessed by MTT... ResearchGate. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Avicenna Journal of Medical Biotechnology. [Link]

-

Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. NIH. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

-

Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. PubMed. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-methyl-5-nitro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a prominent heterocyclic core in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a nitro group, particularly at the C-5 position, suggests a mechanism of action common to many nitroaromatic antimicrobial agents. This guide synthesizes the available evidence from structurally related nitrobenzofurans and other nitroaromatic compounds to postulate the primary mechanism of action for 2-methyl-5-nitro-1-benzofuran. We propose a model centered on reductive bioactivation by nitroreductase enzymes, leading to the generation of cytotoxic reactive nitrogen species that induce significant cellular damage. This document provides the theoretical framework, supporting evidence from analogous compounds, and detailed experimental protocols to validate this hypothesis, serving as a critical resource for researchers investigating this and related compounds.

Introduction: The Benzofuran Scaffold and the Role of Nitro-Substitution

Benzofuran and its derivatives are recognized as "privileged structures" in drug discovery, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The versatility of the benzofuran core allows for substitutions that can fine-tune its pharmacological profile.[7]

The addition of a nitroaromatic group is a well-established strategy in the development of antimicrobial agents. The nitro group is an electron-withdrawing moiety that, under hypoxic conditions found in many microbial environments, can be enzymatically reduced. This bioactivation is the cornerstone of the activity of drugs like nitrofurazone and metronidazole. A study on various 2-methylbenzofurans found that those substituted with a nitro group, including at the 5-position, exhibited bacteriostatic activity with a spectrum similar to nitrofurazone.[8] This strongly suggests a shared mechanistic pathway.

Postulated Core Mechanism: Reductive Bioactivation

The central hypothesis for the mechanism of action of this compound is its role as a prodrug, activated by microbial nitroreductases. This process is critical for its cytotoxic effects and can be broken down into a multi-stage pathway.

Stage 1: Enzymatic Reduction The process is initiated by Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases present in susceptible microorganisms, such as bacteria and certain protozoa. These enzymes transfer electrons from a donor like NAD(P)H to the nitro group of the benzofuran.

Stage 2: Formation of Reactive Intermediates The one-electron reduction of the nitro group forms a nitroso radical anion. In an anaerobic or hypoxic environment, this radical undergoes further reduction steps, leading to the formation of highly reactive and cytotoxic nitroso and hydroxylamine derivatives.[9]

Stage 3: Cellular Damage and Death These reactive nitrogen species are non-specific in their targets, causing widespread damage to cellular macromolecules. This includes:

-

DNA Damage: The intermediates can directly interact with DNA, causing strand breaks and mutations, thereby inhibiting replication and transcription.[10]

-

Protein Dysfunction: Covalent modification of proteins and enzymes, particularly those with critical thiol groups, can disrupt essential metabolic pathways.

-

Oxidative Stress: The redox cycling of the nitro radical anion in the presence of oxygen can generate superoxide radicals, leading to a state of severe oxidative stress that damages lipids, proteins, and DNA.

This proposed pathway is visually summarized in the diagram below.

Caption: Proposed bioactivation of this compound.

Evidence from Structurally Related Compounds

While direct studies on this compound are scarce, a compelling case for its mechanism can be built from research on analogous compounds.

| Compound Class | Biological Activity | Implied Mechanism | Reference |

| 2-Methyl-nitrobenzofurans | Antibacterial (Bacteriostatic) | Activity spectrum similar to nitrofurazone, suggesting a reductive activation pathway. | [8] |

| Nitroimidazolyl-benzofuranones | Antileishmanial | Bioactivation by Leishmania nitroreductases (NTR1 and NTR2) to cytotoxic metabolites. | [9] |

| Substituted Nitrofurans | Antibacterial | Induction of DNA damage and morphological changes (elongation, branching) in bacteria. | [10] |

| General Benzofurans | Anticancer, Antimicrobial | Inhibition of specific enzymes like DNA gyrase B and topoisomerase. | [1][11] |